2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-
CAS No.: 62143-26-4
Cat. No.: VC18497997
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62143-26-4 |
|---|---|
| Molecular Formula | C21H19N3O2S |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one |
| Standard InChI | InChI=1S/C21H19N3O2S/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-23-22-19(27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
| Standard InChI Key | JBYNUUNOLLCWRY-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The compound features a 2H-1-benzopyran-2-one (coumarin) backbone substituted at position 7 with a diethylamino group () and at position 3 with a 5-phenyl-1,3,4-thiadiazole ring . The coumarin core contributes to its planar structure and fluorescence, while the thiadiazole moiety enhances electronic conjugation and biological activity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 62143-26-4 | |
| Molecular Formula | ||
| Molecular Weight | 377.46 g/mol | |
| IUPAC Name | 7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one | |
| LogP | 4.18 | |
| EINECS | 263-433-6 |
Crystallographic Insights
X-ray diffraction studies of related 7-(diethylamino)coumarin (DAC) derivatives reveal a planar coumarin core with antiparallel π-stacking interactions facilitated by C–H···O bonds between the carbonyl group and ethyl residues . The diethylamino group enhances solubility in polar solvents while acting as a structural spacer in the solid state .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves two primary steps :
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Coumarin-3-carboxylic Acid Preparation: Substituted salicylaldehydes undergo Knoevenagel condensation with diethyl malonate or Meldrum’s acid to form coumarin-3-carboxylic acids.
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Thiadiazole Ring Formation: The carboxylic acid is converted to an acyl chloride using , which reacts with thiosemicarbazide to form a thiosemicarbazide intermediate. Cyclization under acidic conditions yields the 1,3,4-thiadiazole ring .
Scheme 1: Key Reaction Steps
For hydroxyl-substituted derivatives, protective acetylation is required to prevent side reactions .
Physicochemical Properties
Solubility and Stability
The diethylamino group at position 7 improves solubility in organic solvents (e.g., acetonitrile, DCM) and aqueous buffers at physiological pH . The compound exhibits moderate lipophilicity (), suggesting balanced membrane permeability .
Spectroscopic Characterization
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UV-Vis: Strong absorption at due to the extended π-conjugation .
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Fluorescence: Emission in the visible range (), characteristic of DAC derivatives .
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IR: Lactone C=O stretch at ; thiadiazole C=N and C-S bonds at and , respectively .
Biological Activities and Applications
Cholinesterase Inhibition
In vitro studies of coumarin-thiadiazole hybrids show moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC values in the micromolar range . The thiadiazole moiety enhances binding to enzyme active sites via hydrophobic and π-π interactions .
Fluorescence Applications
The compound’s intense fluorescence makes it suitable for:
Analytical and Pharmacokinetic Profiling
HPLC Analysis
Reverse-phase HPLC on a Newcrom R1 column () with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1) achieves baseline separation () . For MS compatibility, phosphoric acid is replaced with 0.1% formic acid .
Table 2: HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (C18) |
| Mobile Phase | Acetonitrile/water/ (70:30:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.2 minutes |
Metabolic Stability
In vitro hepatic microsomal assays indicate moderate stability, with a half-life () of . Primary metabolites result from oxidative dealkylation of the diethylamino group .
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